molecular formula C18H21N3O4 B4139240 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide

4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide

Cat. No. B4139240
M. Wt: 343.4 g/mol
InChI Key: ZFAPAOPUIFRCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide, also known as BAY 41-2272, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been investigated for its ability to regulate the activity of nitric oxide (NO) signaling pathways. In

Mechanism of Action

The mechanism of action of 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 involves the activation of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This activation occurs through the binding of 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 to the heme group of sGC, which leads to a conformational change and subsequent activation of the enzyme. The production of cGMP leads to the activation of protein kinase G (PKG), which has downstream effects on various signaling pathways, including calcium signaling and smooth muscle contraction.
Biochemical and Physiological Effects:
4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 has been shown to have various biochemical and physiological effects. One of the most significant effects is the activation of sGC and subsequent production of cGMP. This can lead to vasodilation and the reduction of blood pressure, making it a potential treatment for PAH. 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines in immune cells. Additionally, 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 has been shown to have anti-proliferative effects on cancer cells, making it a potential treatment for certain types of cancer.

Advantages and Limitations for Lab Experiments

4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 has several advantages and limitations for lab experiments. One advantage is that it is a well-characterized compound with a known mechanism of action, making it a useful tool for investigating the NO signaling pathway. However, one limitation is that it can be difficult to work with due to its low solubility in aqueous solutions. Additionally, the effects of 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 can be influenced by various factors, including pH and temperature, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272. One direction is to investigate its potential therapeutic applications in other diseases, such as heart failure and diabetes. Another direction is to explore the effects of 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 on different cell types, including immune cells and endothelial cells. Additionally, future research could focus on developing more potent and selective sGC activators based on the structure of 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272. Overall, 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 has the potential to be a valuable tool for investigating the NO signaling pathway and developing new treatments for various diseases.

Scientific Research Applications

4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 has been investigated for its potential therapeutic applications in various fields of research. One of the most significant applications of this compound is in the treatment of pulmonary arterial hypertension (PAH). 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 has been shown to activate soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation of pulmonary arteries. This vasodilation can help to reduce the symptoms of PAH, including shortness of breath and fatigue.

properties

IUPAC Name

4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-3-4-11-19-16-10-5-13(12-17(16)21(23)24)18(22)20-14-6-8-15(25-2)9-7-14/h5-10,12,19H,3-4,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAPAOPUIFRCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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